molecular formula C11H20N2O B4936460 N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine

N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine

Cat. No.: B4936460
M. Wt: 196.29 g/mol
InChI Key: XWAXGFDAMABXOH-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanyl)morpholin-4-amine is a compound that features a bicyclo[221]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine typically involves the use of organocatalytic formal [4 + 2] cycloaddition reactions. These reactions permit rapid access to a wide range of bicyclo[2.2.1]heptane derivatives in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . The reaction conditions often involve the use of chiral tertiary amines as catalysts, which facilitate the formation of the desired bicyclic structure through hydrogen bond catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine is unique due to its combination of the bicyclo[2.2.1]heptane scaffold and the morpholine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-10-7-9(1)8-11(10)12-13-3-5-14-6-4-13/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAXGFDAMABXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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